

Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview

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Compound of Interest

Compound Name: **2,5-Diiodophenol**

Cat. No.: **B3255075**

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound **2,5-diiodophenol** ($C_6H_4I_2O$). Due to the limited availability of experimentally-derived spectra in public databases, this document outlines the expected spectroscopic characteristics based on known data for structurally related compounds and computational predictions. The guide also presents standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to a physical sample of **2,5-diiodophenol**. This document is intended to serve as a foundational resource for researchers in chemistry and drug development who may be working with this compound.

Introduction

2,5-Diiodophenol is a disubstituted phenol derivative with iodine atoms at the 2 and 5 positions of the benzene ring. Halogenated phenols are important intermediates in organic synthesis and can be found as structural motifs in various biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules: NMR spectroscopy (1H and ^{13}C), IR spectroscopy, and mass spectrometry.

While comprehensive experimental spectra for **2,5-diiodophenol** are not readily available in public spectral databases, this guide provides predicted data and typical experimental protocols to enable researchers to acquire and interpret their own data.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2,5-diiodophenol**. This information is based on computational models and analysis of similar compounds.

Table 1: Predicted ^1H and ^{13}C NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H	~ 7.5 - 7.8	Doublet	Proton at C6, coupled to proton at C4.
¹ H	~ 7.0 - 7.3	Doublet of doublets	Proton at C4, coupled to protons at C3 and C6.
¹ H	~ 6.8 - 7.1	Doublet	Proton at C3, coupled to proton at C4.
¹ H	~ 4.5 - 6.0	Broad singlet	Phenolic -OH proton, chemical shift is concentration and solvent dependent.
¹³ C	~ 150 - 155	Singlet	C1 (Carbon bearing the -OH group).
¹³ C	~ 140 - 145	Singlet	C2 (Carbon bearing an Iodine).
¹³ C	~ 130 - 135	Singlet	C5 (Carbon bearing an Iodine).
¹³ C	~ 125 - 130	Singlet	C4.
¹³ C	~ 120 - 125	Singlet	C6.
¹³ C	~ 115 - 120	Singlet	C3.

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
O-H	3200 - 3600	Strong, Broad	Stretching
C-H (aromatic)	3000 - 3100	Medium	Stretching
C=C (aromatic)	1450 - 1600	Medium to Strong	Stretching
C-O	1200 - 1300	Strong	Stretching
C-I	500 - 600	Medium to Strong	Stretching

Table 3: Expected Mass Spectrometry (MS) Data

Ion	m/z (amu)	Notes
[M] ⁺	346	Molecular ion. The presence of two iodine atoms will result in a characteristic isotopic pattern.
[M-I] ⁺	219	Loss of one iodine atom.
[M-HI] ⁺	218	Loss of hydrogen iodide.
[M-I-CO] ⁺	191	Loss of an iodine atom and carbon monoxide.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like **2,5-diiodophenol**. Instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-diiodophenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:

- Spectrometer: 300-500 MHz.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 75-125 MHz.
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Acquisition:
 - Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

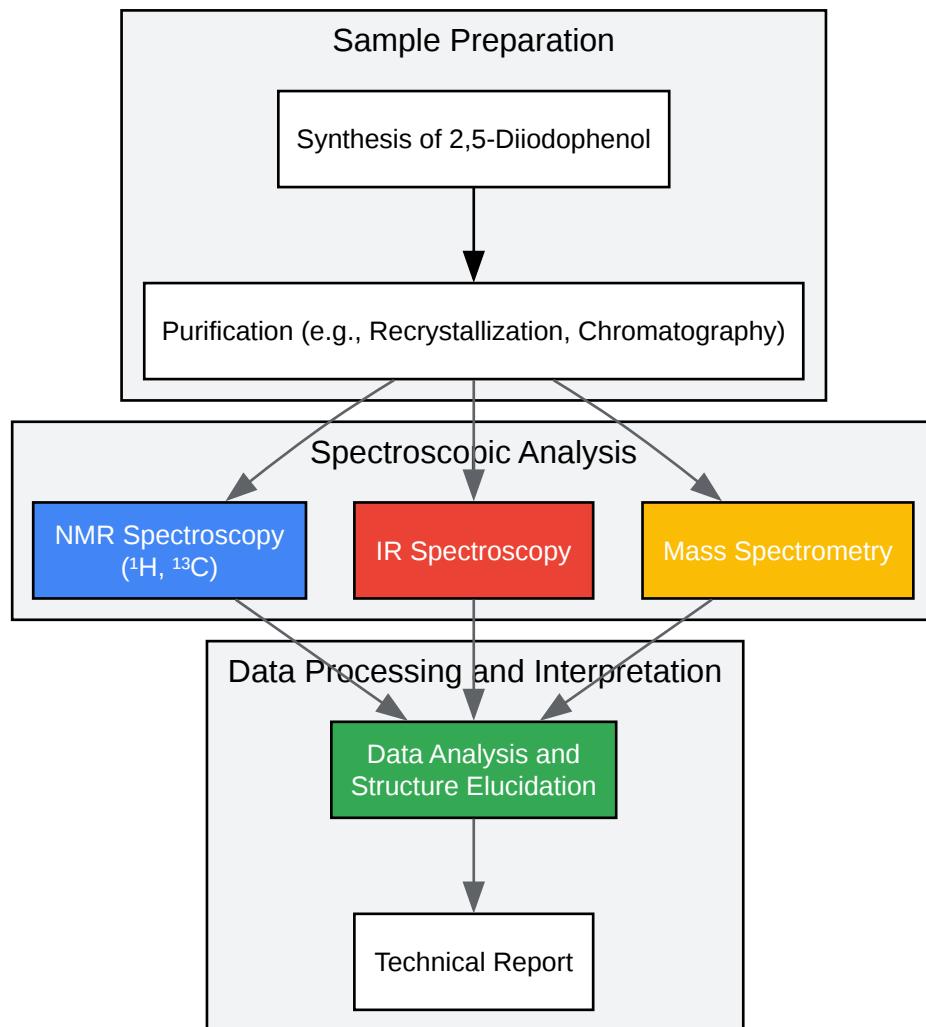
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Acquisition (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50 - 500.
 - The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2,5-diiodophenol**.

Workflow for Spectroscopic Analysis of 2,5-Diiodophenol

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2,5-Diiodophenol**.

Conclusion

The structural characterization of **2,5-diiodophenol** relies on a combination of spectroscopic techniques. While a complete set of experimental data is not readily available in public repositories, this guide provides the expected spectral characteristics and standardized protocols for data acquisition. The provided workflow and methodologies offer a solid foundation for researchers to perform their own analyses and contribute to the body of

knowledge on this and related halogenated compounds. It is anticipated that with the application of these methods, a comprehensive experimental dataset for **2,5-diiodophenol** can be established.

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